Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
Description
Benzo[b]thiophen-3(2H)-one derivatives are heterocyclic compounds featuring a thiophene ring fused to a benzene ring, with a ketone group at position 2. The compound 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-benzo[b]thiophen-3(2H)-one (CAS 68516-80-3) is characterized by methyl substituents at positions 4 and 7 of the benzothiophene core and a conjugated 3-oxo-ylidene moiety. This structure confers unique electronic and steric properties, making it relevant in materials science (e.g., pigments) and medicinal chemistry (e.g., enzyme inhibition) .
Properties
CAS No. |
68516-80-3 |
|---|---|
Molecular Formula |
C18H12O2S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2Z)-4,7-dimethyl-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one |
InChI |
InChI=1S/C18H12O2S2/c1-9-7-8-10(2)16-13(9)15(20)18(22-16)17-14(19)11-5-3-4-6-12(11)21-17/h3-8H,1-2H3/b18-17- |
InChI Key |
LEJFJMYRQZBWHT-ZCXUNETKSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)C)S/C(=C\3/C(=O)C4=CC=CC=C4S3)/C2=O |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=C3C(=O)C4=CC=CC=C4S3)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one can be achieved through multiple pathways. One common route involves the cyclization of appropriate precursor molecules under acidic or basic conditions. Specific reaction conditions may include the use of Lewis acids, such as aluminum chloride, or bases, such as sodium hydroxide, to promote cyclization and formation of the final product. The reactions typically occur in solvents like dichloromethane or ethanol at elevated temperatures.
Industrial Production Methods
Industrial-scale production of 4,7-Dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one often involves optimized synthetic routes that maximize yield and minimize waste. Continuous flow reactions, solvent recovery, and recycling are some of the strategies employed to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction to thiol analogs using reducing agents such as lithium aluminum hydride (LAH).
Substitution: Electrophilic and nucleophilic substitution reactions facilitated by halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, and acetic acid under mild conditions.
Reduction: LAH in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (bromine, chlorine) in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzo[b]thiophenes.
Scientific Research Applications
4,7-Dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is of significant interest in various research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly as a lead compound in the development of therapeutic agents.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets, potentially including enzymes and receptors. Its unique structure allows it to bind effectively to target sites, influencing biochemical pathways and exerting its biological effects.
Molecular Targets and Pathways
Possible molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways, which may elucidate its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
The compound’s structural analogs differ primarily in substituents and their positions, leading to distinct physicochemical and biological properties:
Key Observations :
- Chlorination vs. Methylation : Chlorinated analogs (e.g., Pigment Red 88) exhibit enhanced stability and darker hues compared to methylated derivatives, making them preferable for industrial dyes .
- Bioactive Modifications : Introduction of polar groups (e.g., hydroxyl, tetrazole in SBI-3405) enhances interactions with biological targets, as seen in its inhibitory activity against SHP2 .
Physical Properties
Comparative data for select analogs:
Key Observations :
- Chlorinated derivatives (e.g., Pigment Red 88) exhibit higher density due to heavier atoms.
- Alkyl-substituted analogs have higher boiling points, correlating with increased molecular weight .
Enzyme Inhibition
- SBI-3570 : IC₅₀ of 0.2 µM against SHP2, attributed to furan-methylene conjugation enhancing target binding .
- Benzoisothiazolones (e.g., Compound 1) : EC₅₀ of 1.68 µM against HIV-1, leveraging the isothiazolone pharmacophore .
Antimicrobial Activity
Biological Activity
Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)- is a polycyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 68516-80-3 |
| Molecular Formula | C18H12O2S2 |
| Molecular Weight | 324.411 g/mol |
| LogP | 3.95 |
Anticancer Properties
Recent studies have indicated that Benzo[b]thiophen-3(2H)-one derivatives exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of specific signaling pathways. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cell death in cancerous tissues .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro tests demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antioxidant Activity
Benzo[b]thiophen derivatives have been evaluated for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .
Study 1: Anticancer Effects on Breast Cancer Cells
In a controlled study, researchers synthesized several derivatives of Benzo[b]thiophen-3(2H)-one and tested their effects on MCF-7 breast cancer cells. The results showed that certain derivatives led to a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM. The study concluded that these compounds could serve as potential leads for developing new anticancer therapies .
Study 2: Antimicrobial Efficacy Against Pathogens
A separate investigation assessed the antimicrobial efficacy of Benzo[b]thiophen-3(2H)-one against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antimicrobial potential .
Synthesis Methods
The synthesis of Benzo[b]thiophen-3(2H)-one typically involves multi-component reactions utilizing starting materials such as ethyl cyanoacetate and various thioketones. The synthetic routes often yield high purity compounds suitable for biological testing.
Example Synthetic Route
- Starting Materials : Ethyl cyanoacetate, thioketone.
- Reagents : Triethylamine (TEA), ethanol.
- Procedure : Combine starting materials in a solvent under reflux conditions for several hours.
- Purification : Crystallization from ethanol.
This method has been optimized for yield and purity, making it suitable for further biological evaluations .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 4,7-dimethyl-substituted thioindigo derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation reactions using anhydrides or acyl chlorides. For example, (Z)-isomers can be synthesized by refluxing precursors like 2-aminomethylene derivatives with acetic or propionic anhydride. Reaction time and temperature (e.g., short-term boiling at 80–100°C) are critical to avoid side products like over-acylation. Yields typically range from 65–85%, depending on substituent steric effects .
Q. How can spectroscopic techniques confirm the structural integrity of thioindigo derivatives?
- Methodological Answer :
- IR Spectroscopy : Characteristic carbonyl stretches for thiophene (1663–1678 cm⁻¹) and amide (1705–1713 cm⁻¹) groups confirm functional groups .
- ¹H NMR : Methine protons (=CH-) in the Z-configuration appear at 7.92–9.02 ppm, while methyl groups (4,7-dimethyl) resonate as singlets near 2.5–3.0 ppm .
- UV-Vis : Thioindigo derivatives exhibit strong absorbance in the 450–550 nm range due to π→π* transitions, with methyl substituents causing hypsochromic shifts compared to chloro analogs .
Q. What are the solubility and stability profiles of 4,7-dimethyl thioindigo derivatives under standard laboratory conditions?
- Methodological Answer :
- Solubility : These derivatives are generally insoluble in water but dissolve in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Solubility can be enhanced via sonication or using co-solvents like THF .
- Stability : Stable under ambient light and temperature but degrade under prolonged UV exposure. Store in inert atmospheres (N₂/Ar) at –20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the photochromic behavior of N-acylated thioindigo derivatives in molecular switches?
- Methodological Answer :
- DFT Calculations : Optimize ground-state geometries using B3LYP/6-31G(d) to evaluate HOMO-LUMO gaps. Methyl groups at 4,7 positions reduce the gap by 0.2–0.3 eV compared to chloro analogs, enhancing visible-light responsiveness .
- TD-DFT : Simulate excited-state transitions to correlate with experimental UV-Vis data. For example, calculate oscillator strengths to identify dominant electronic transitions .
- Ionochromic Studies : Model Fe²⁺ coordination with phenanthroline moieties to predict fluorescence quenching effects .
Q. What experimental strategies resolve contradictions in reported solubility data for thioindigo derivatives across solvent systems?
- Methodological Answer :
- Phase-Solubility Diagrams : Construct diagrams using incremental solvent additions (e.g., water in DMSO) to identify solubility thresholds.
- High-Throughput Screening : Test solubility in 96-well plates with varied solvent polarities (e.g., ethanol/hexane mixtures).
- Thermodynamic Analysis : Measure enthalpy of dissolution via calorimetry to differentiate kinetic vs. thermodynamic solubility .
Q. How do methyl vs. chloro substituents influence the electrochemical properties of thioindigo derivatives for optoelectronic applications?
- Methodological Answer :
- Cyclic Voltammetry : Compare reduction potentials (E₁/₂) in acetonitrile. Methyl groups lower reduction potentials by 50–100 mV due to electron-donating effects, enhancing electron injection in OLEDs .
- Spectroelectrochemistry : Monitor absorbance changes during redox cycles. Methyl-substituted derivatives show reversible color shifts (red→blue) at –1.2 V vs. Ag/AgCl .
Q. What methodologies assess the environmental toxicity of halogenated vs. alkylated thioindigo derivatives in aquatic ecosystems?
- Methodological Answer :
- Acute Toxicity Assays : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours. Chloro derivatives (e.g., Japan Red 226) exhibit LC₅₀ = 2.5 mg/L, while methyl analogs show LC₅₀ > 10 mg/L .
- QSAR Modeling : Correlate logP values with bioaccumulation potential. Methyl derivatives (logP = 4.2) have lower bioaccumulation than chloro analogs (logP = 5.8) .
Key Research Recommendations
- Prioritize computational modeling to predict substituent effects on optoelectronic properties.
- Conduct systematic toxicity profiling for methylated derivatives to establish safety protocols.
- Explore co-crystallization strategies to enhance solubility for biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
